molecular formula C11H20O10 B1674640 Gaxilose CAS No. 14087-31-1

Gaxilose

Cat. No.: B1674640
CAS No.: 14087-31-1
M. Wt: 312.27 g/mol
InChI Key: BYZQBCIYLALLPA-NOPGXMAYSA-N
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Description

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide structurally analogous to lactose. It is enzymatically cleaved by intestinal lactase into galactose and D-xylose, with the latter absorbed and excreted in urine or serum. This mechanism underpins its use as a non-invasive diagnostic tool for hypolactasia (lactase deficiency), a condition linked to lactose intolerance . Quantitative measurement of D-xylose post-administration reflects lactase activity, offering a direct assessment of enzyme function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the oxidation of decanoic acid using appropriate oxidizing agents. The reaction typically involves the use of hydrogen peroxide or potassium permanganate as oxidants under controlled conditions .

Industrial Production Methods: Industrial production of 10-Hydroxydecanoic acid often involves the extraction from royal jelly. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound from the jelly. The extracted compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

    Polymerization: Catalysts such as Novozym 435.

Major Products:

Mechanism of Action

The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds/Diagnostic Tests

Diagnostic Accuracy

Test Sensitivity (%) Specificity (%) Reference Standard Key Findings
Gaxilose Test 82–93 68–94 Biopsy ROC-AUC >0.9; superior to HBT and LTT in phase IIb–III trials
Hydrogen Breath Test (HBT) 69–85 71–80 Biopsy Affected by gut microbiota, leading to false positives
Shortened Lactose Tolerance Test (sLTT) >80 >80 Genetic (C/T-13910) Higher concordance with genetic testing (κ >0.60) than this compound (κ = 0.47)
Genetic Testing 95–98 95–99 C/T-13910 polymorphism Limited to primary hypolactasia; ineffective for secondary causes
  • Key Discrepancies :
    • Against biopsy, this compound demonstrates >90% sensitivity/specificity , but underperforms (sensitivity 82%, specificity 68%) when genetic testing is the reference .
    • sLTT outperforms this compound in genetic concordance but requires invasive blood sampling and symptom induction .

Methodological and Practical Considerations

Parameter This compound Test HBT sLTT
Invasiveness Non-invasive (urine/serum) Non-invasive (breath) Invasive (blood draws)
Patient Tolerance No symptoms induced May cause bloating/diarrhea Requires lactose ingestion
Quantitative Output Yes Semi-quantitative Yes (blood glucose)
Technical Requirements Optimized D-xylose assays Gas chromatography Glucose measurement
Contraindications Diabetes, renal impairment Antibiotics, fasting Similar to this compound
  • Advantages of this compound :
    • Directly measures lactase activity via D-xylose, avoiding confounding factors like gut motility or flora .
    • Validated in automated assays, enhancing clinical utility .

Research Findings

  • Phase IIb–III Trial (N=203) : this compound tests achieved 93% sensitivity and 94% specificity vs. biopsy, outperforming HBT (69–85%) and LTT .
  • Independent Validation (2016) : this compound showed moderate accuracy (AUC 0.75) against genetic testing, whereas sLTT had higher concordance (κ >0.60) .
  • Technical Refinements: Modified phloroglucinol assays improved D-xylose detection limits (0.125 mg/L), enabling precise cut-offs (e.g., 35.50 mg in urine) .

Biological Activity

Gaxilose, a disaccharide composed of D-Galactose and D-Xylose, is primarily recognized for its role as a diagnostic tool in assessing lactase enzyme activity in individuals with hypolactasia (lactose intolerance). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical applications, and diagnostic performance.

This compound is formed through a β(1→4) bond between D-Galactose and D-Xylose. Upon oral administration, this compound requires hydrolysis by the intestinal lactase enzyme for absorption. The resulting monosaccharides are metabolized differently: D-Galactose is utilized by the body, while D-Xylose is excreted in urine. This unique metabolic pathway allows for the assessment of lactase activity based on the amount of D-Xylose detected in urine or serum after this compound administration .

Pharmacokinetics

Research indicates that this compound exhibits a dose-dependent increase in D-Xylose levels in urine and serum, making it an effective marker for evaluating lactase activity. In clinical trials, an optimal dose of 0.45 g was identified for urine collection over 4 to 5 hours, while a 2.7 g dose was used for blood tests .

Table 1: Pharmacokinetic Parameters of this compound

ParameterOptimal DoseUrine Collection TimeSerum Collection Time
This compound Dose0.45 g4-5 hours90 minutes
C_max (D-Xylose)-MeasuredMeasured
Cutoff Values (mg)27.58 (4h)-0.97 mg/dL
Adverse EventsNone-None

Diagnostic Testing for Hypolactasia

A significant application of this compound is in diagnosing hypolactasia. Traditional tests, such as the hydrogen breath test, often yield unreliable results. In contrast, studies have shown that this compound testing provides higher sensitivity and specificity in diagnosing lactose intolerance.

  • Study Findings : A multicenter study involving 222 patients demonstrated that the sensitivity and specificity of this compound tests were greater than 90%, significantly outperforming traditional methods .

Case Study: Diagnostic Efficacy

In a clinical trial assessing the efficacy of this compound as a diagnostic tool, patients underwent multiple tests including intestinal biopsy and hydrogen breath tests. The this compound test showed superior diagnostic performance with an area under the ROC curve exceeding 0.9, indicating excellent discrimination between hypolactasic and non-hypolactasic individuals .

Safety Profile

The safety profile of this compound has been evaluated across various studies, with no treatment-related adverse events reported during clinical trials . This makes it a promising candidate for routine diagnostic use.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying D-xylose in urine and serum following Gaxilose administration?

The modified phloroglucinol colorimetric method is widely used for D-xylose detection. Key modifications include reducing reaction volume (from 5 ml to 2 ml), adjusting the calibration range (0.125–5.0 mg/l), and deproteinizing serum samples with trichloroacetic acid . Gas chromatography (GC) with N-trimethylsilyl-imidazole derivatization is validated for this compound quantification, achieving linearity (R² > 0.999) and precision (CV <15%) in urine (LOQ: 3.90 mg/l) and serum (LOQ: 9.75 mg/l) .

Q. How should biological samples be prepared to ensure accurate this compound and D-xylose measurements?

  • Urine/Serum Deproteinization : Use 10% trichloroacetic acid to remove interfering proteins in serum .
  • Reagent Stability : Freshly prepare phloroglucinol reagent, as delayed absorbance readings (>4 hours) reduce recovery rates (e.g., <80% at 0.125 mg/l after 4 hours) .
  • GC Sample Prep : Lyophilize samples, derivatize with N-trimethylsilyl-imidazole, and use sucrose as an internal standard to mitigate matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between manual phloroglucinol and automated enzymatic D-xylose assays in clinical studies?

The phloroglucinol method requires acidic conditions and high-temperature incubation, making automation challenging . Enzymatic assays (e.g., LacTEST®) offer automatable alternatives but require cross-validation. For instance, a study comparing 224 urine samples showed strong correlation (r > 0.95) between the two methods, though enzymatic assays had higher throughput . Researchers should validate recovery rates (target >85%) and precision (CV <15%) across both methods when transitioning to automation .

Q. What experimental design considerations are critical for minimizing variability in this compound-based lactase activity studies?

  • Dose Optimization : Use 0.45 g this compound for urine tests (4–5 hr collection) and 2.7 g for serum tests (90-min post-administration) to align with validated cut-off values (e.g., serum D-xylose ≥9.7 mg/l indicates normolactasia) .
  • Subject Stratification : Include hypolactasic controls (lactase activity <10 U/g protein) to establish diagnostic thresholds. In phase IIb–III trials, hypolactasic subjects showed 13.7% of the serum D-xylose levels seen in normolactasic subjects .
  • Data Normalization : Report D-xylose as incremental changes from baseline to account for endogenous xylose .

Q. How should researchers address inter-laboratory variability when validating GC-based this compound assays?

  • Calibration Standards : Prepare triplicate stock solutions using ISTD (sucrose in pyridine) to ensure reproducibility. Linear ranges for GC are 3.9–195.17 mg/l (urine) and 9.75–195.17 mg/l (serum) .
  • Interference Testing : Confirm chromatographic separation of Gaxylose from physiological glucose and other metabolites (retention time: 45 min) .
  • Collaborative Trials : Share QC samples (e.g., spiked urine/serum) across labs to harmonize recovery rates (>80%) and CVs (<15%) .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound clinical trials?

  • Student’s t-test : Compare mean D-xylose levels between normolactasic and hypolactasic groups (e.g., 65.05 ± 5.10 mg vs. 13.98–27.25 mg in 5-hr urine) .
  • Pearson Correlation : Assess method agreement (e.g., enzymatic vs. phloroglucinol assays) using r-values and Bland-Altman plots .
  • Nonlinear Regression : Model dose-response relationships (e.g., serum D-xylose vs. This compound dose) to identify saturation points .

Q. Methodological Challenges & Solutions

Q. How can researchers optimize recovery rates in low-concentration D-xylose samples?

  • Sensitivity Enhancements : Use micro-volume assays (50 µl sample size) and extended incubation (4 min at 100°C) to improve detection limits (LOQ: 0.125 mg/l) .
  • Matrix-matched Calibration : Prepare calibration curves in urine/serum instead of aqueous solutions to correct for matrix effects .

Q. What quality control protocols are essential for longitudinal this compound studies?

  • Stability Testing : Store serum at −20°C and analyze within 3 hours post-collection to prevent D-xylose degradation .
  • Batch Analysis : Include triplicate QC samples (low, medium, high concentrations) in each run to monitor intra-/inter-assay precision .

Properties

CAS No.

14087-31-1

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1

InChI Key

BYZQBCIYLALLPA-NOPGXMAYSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Appearance

Solid powder

Key on ui other cas no.

14087-31-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-O-galactopyranosylxylose
4-O-galactosyl-D-xylose
4-O-galactosylxylose
gaxilose

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Amino-2-chlorobenzoic acid
Gaxilose
4-Amino-2-chlorobenzoic acid
Gaxilose
4-Amino-2-chlorobenzoic acid
Gaxilose
4-Amino-2-chlorobenzoic acid
Gaxilose
4-Amino-2-chlorobenzoic acid
Gaxilose
4-Amino-2-chlorobenzoic acid
Gaxilose

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